2-chloro-6-nitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the nitration and sulfonation of chlorobenzene. The typical synthetic route involves:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloronitrobenzene.
Sulfonation: The resulting 2-chloronitrobenzene is then sulfonated using fuming sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and sulfonic acid), the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-6-nitrobenzene-1-sulfonic acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Reduction: Iron and hydrochloric acid.
Nucleophilic Substitution: Sodium hydroxide or other nucleophiles.
Major Products Formed
Reduction: 2-amino-6-chlorobenzene-1-sulfonic acid.
Nucleophilic Substitution: 2-hydroxy-6-nitrobenzene-1-sulfonic acid.
Scientific Research Applications
2-chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research and industry:
Dye and Pigment Industry: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to introduce sulfonic acid groups into aromatic compounds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Synthesis: It serves as a building block in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid is primarily based on its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro and sulfonic acid) makes the benzene ring less reactive towards electrophiles but more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes to introduce functional groups into the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzene-1-sulfonic acid
- 2-chloro-5-nitrobenzene-1-sulfonic acid
- 2-chloro-3-nitrobenzene-1-sulfonic acid
Uniqueness
2-chloro-6-nitrobenzene-1-sulfonic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The ortho positioning of the nitro and sulfonic acid groups relative to the chlorine atom provides distinct chemical properties compared to its isomers. This unique arrangement makes it particularly useful in certain chemical synthesis processes and industrial applications .
Properties
CAS No. |
78846-31-8 |
---|---|
Molecular Formula |
C6H4ClNO5S |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.